molecular formula C13H23NO2 B14441827 2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate CAS No. 73200-50-7

2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate

Cat. No.: B14441827
CAS No.: 73200-50-7
M. Wt: 225.33 g/mol
InChI Key: RMBYQAYWUMPCPW-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate is a complex organic compound with a unique structure. It is characterized by a cyclopentane ring fused with a pyrrole ring, making it a bicyclic compound. The presence of a propionate ester group adds to its chemical diversity, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate typically involves multiple steps. The starting materials often include cyclopentadiene and pyrrole derivatives. The synthesis can be carried out through a series of reactions such as Diels-Alder reactions, hydrogenation, and esterification.

    Diels-Alder Reaction: Cyclopentadiene reacts with a suitable dienophile to form the cyclopentane ring.

    Hydrogenation: The resulting compound undergoes hydrogenation to saturate the double bonds.

    Esterification: The final step involves the esterification of the compound with propionic acid to form the propionate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Various ester derivatives

Scientific Research Applications

2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active moiety that interacts with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
  • γ-Eudesmol
  • Selinenol

Uniqueness

Compared to similar compounds, 2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate stands out due to its unique bicyclic structure and the presence of the propionate ester group

Properties

CAS No.

73200-50-7

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

2-(2-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)ethyl propanoate

InChI

InChI=1S/C13H23NO2/c1-3-13(15)16-8-7-14-10(2)9-11-5-4-6-12(11)14/h10-12H,3-9H2,1-2H3

InChI Key

RMBYQAYWUMPCPW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCN1C(CC2C1CCC2)C

Origin of Product

United States

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